molecular formula C20H18N2O3 B11499756 1-[(3-methoxypropyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione

1-[(3-methoxypropyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No.: B11499756
M. Wt: 334.4 g/mol
InChI Key: SGAPBLVHCYMHCF-UHFFFAOYSA-N
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Description

1-[(3-methoxypropyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound that belongs to the class of naphthoquinoline derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Chemical Reactions Analysis

1-[(3-methoxypropyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium p-toluenesulfinate, amines, phenol, sodium hydroxide, and sodium azide . The major products formed from these reactions are various substituted naphthoquinoline derivatives.

Mechanism of Action

The mechanism of action of 1-[(3-methoxypropyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of apoptosis signal-regulating kinase 1 (ASK1), which plays a crucial role in the regulation of apoptosis and cellular stress responses . By inhibiting ASK1, this compound can modulate various cellular processes and exhibit antiviral and antioxidant activities.

Comparison with Similar Compounds

1-[(3-methoxypropyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and its diverse applications in different scientific fields.

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

16-(3-methoxypropylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione

InChI

InChI=1S/C20H18N2O3/c1-25-11-5-10-21-18-17-12-6-2-3-7-13(12)19(23)14-8-4-9-15(16(14)17)22-20(18)24/h2-4,6-9,21H,5,10-11H2,1H3,(H,22,24)

InChI Key

SGAPBLVHCYMHCF-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)NC1=O

Origin of Product

United States

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